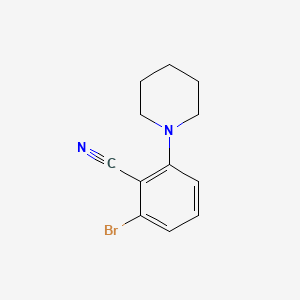

2-Bromo-6-piperidinobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-piperidinobenzonitrile: is an organic compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol . It is characterized by the presence of a bromine atom at the 2-position and a piperidine ring at the 6-position of a benzonitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-piperidinobenzonitrile typically involves the bromination of 6-piperidinobenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-6-piperidinobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).

Major Products:

Substitution: Corresponding substituted benzonitriles.

Reduction: 2-Bromo-6-piperidinobenzylamine.

Oxidation: N-oxides or other oxidized derivatives.

Applications De Recherche Scientifique

Chemistry: 2-Bromo-6-piperidinobenzonitrile is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and polymers .

Mécanisme D'action

The mechanism of action of 2-Bromo-6-piperidinobenzonitrile is primarily determined by its ability to undergo substitution and reduction reactions. The bromine atom and nitrile group serve as reactive sites for interactions with nucleophiles and reducing agents, respectively. These interactions can lead to the formation of new chemical bonds and the modification of the compound’s structure .

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 2-Bromo-4-piperidinobenzonitrile

- 2-Bromo-6-morpholinobenzonitrile

- 2-Chloro-6-piperidinobenzonitrile

Comparison: Compared to similar compounds, 2-Bromo-6-piperidinobenzonitrile is unique due to the specific positioning of the bromine atom and piperidine ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and research .

Activité Biologique

2-Bromo-6-piperidinobenzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of 6-piperidinobenzonitrile. The general synthetic route includes:

- Starting Material : 6-piperidinobenzonitrile.

- Bromination : The introduction of bromine at the 2-position on the benzene ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

The synthesis can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, molecular docking studies revealed that the compound binds effectively to cancer-related targets, suggesting its potential as a lead compound for drug development. The binding energy observed during these studies was notably low, indicating strong interactions with target proteins involved in cancer proliferation and survival .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : In vitro assays showed a marked decrease in cell viability in various cancer cell lines, including breast and prostate cancer cells.

- Induction of Apoptosis : The compound was found to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Impact on Signaling Pathways : It may modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Case Studies and Experimental Findings

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on breast cancer cell lines | Significant reduction in cell viability (IC50 = 15 µM) |

| Study B | Molecular docking simulations | Low binding energy with Bcl-2 protein, indicating potential for apoptosis induction |

| Study C | Animal model studies | Tumor growth inhibition observed with daily administration over 30 days |

These findings collectively support the notion that this compound has promising applications in oncology.

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of any new pharmaceutical candidate. Preliminary studies suggest that while this compound shows potent biological activity, it also exhibits some cytotoxic effects on non-cancerous cells at higher concentrations. Further research is needed to establish a therapeutic window that maximizes efficacy while minimizing adverse effects.

Propriétés

IUPAC Name |

2-bromo-6-piperidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAOGIZKHOSKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742691 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260649-11-3 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.